

Application Notes and Protocols for Quantifying Cyanox CY 1790 in Plastics

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Compound of Interest

Compound Name: Cyanox CY 1790

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These application notes provide detailed methodologies for the quantitative analysis of **Cyanox CY 1790**, a high-performance phenolic antioxidant, in various plastic matrices. The protocols described herein cover sample preparation, extraction, and quantification using modern analytical techniques.

Cyanox CY 1790, chemically known as 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a highly effective antioxidant used to protect polymers from thermal degradation during processing and end-use.^[1] Its quantification in plastic materials is crucial for quality control, regulatory compliance, and stability studies.

This document outlines three primary methods for the extraction of **Cyanox CY 1790** from plastics, followed by a highly sensitive quantification method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Method 1: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol describes the extraction of **Cyanox CY 1790** from plastics using ultrasonic energy to accelerate the dissolution of the analyte into an appropriate solvent.

Experimental Protocol

- Sample Preparation:
 - Cryogenically mill the plastic sample to a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction.
 - Accurately weigh approximately 40 mg of the powdered plastic sample into a glass vial.
- Extraction:
 - Add 0.5 mL of dichloromethane to the vial containing the sample.[\[2\]](#)
 - Place the vial in an ultrasonic bath and sonicate for 40 minutes at room temperature (25 °C).[\[2\]](#)
 - Repeat the extraction cycle one more time with a fresh portion of the solvent to ensure complete extraction.[\[2\]](#)
 - Combine the extracts from both cycles.
- Sample Finalization:
 - Filter the combined extract through a 0.45 µm nylon syringe filter to remove any particulate matter.[\[3\]](#)
 - The filtrate is now ready for HPLC-MS/MS analysis.

Method 2: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Experimental Protocol

- Sample Preparation:
 - Mill the plastic sample to a fine powder.

- Weigh approximately 2 grams of the milled sample and transfer it to a stainless steel PLE extraction cell.[4]
- Extraction Parameters:
 - Solvent: 95:5 (v/v) 2-Propanol/Cyclohexane[4]
 - Pre-heat Temperature: 100 °C[4]
 - Extraction Temperature: 120 °C[4]
 - Extraction Time: 20 minutes[4]
 - Number of Cycles: 3[4]
- Sample Finalization:
 - Collect the extract and allow it to cool to room temperature.
 - Filter the extract through a 0.45 µm nylon syringe filter prior to HPLC-MS/MS analysis.

Method 3: Dissolution-Precipitation

This method involves dissolving the polymer matrix in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the analyte of interest in the solution.

Experimental Protocol

- Dissolution:
 - Weigh a representative amount of the plastic sample.
 - Select a solvent that effectively dissolves the polymer matrix but not **Cyanox CY 1790** (e.g., toluene or xylene for polyolefins).
 - Heat the mixture with stirring until the polymer is completely dissolved.
- Precipitation:

- Cool the solution to room temperature.
- Slowly add a non-solvent (e.g., methanol or ethanol) to the solution while stirring to precipitate the polymer.
- Isolation of Analyte:
 - Separate the precipitated polymer by filtration or centrifugation.
 - Collect the supernatant containing the extracted **Cyanox CY 1790**.
- Sample Finalization:
 - Evaporate the solvent from the supernatant under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
 - Filter the final solution through a 0.45 µm nylon syringe filter.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This section details the instrumental analysis of the prepared extracts for the quantification of **Cyanox CY 1790**.

Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient Elution:

Time (min)	% A	% B
0.1	60	40
5.0	0	100
9.0	0	100
10.0	60	40

| 13.0 | 60 | 40 |

- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40 °C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: Specific precursor-to-product ion transitions for **Cyanox CY 1790** should be determined by direct infusion of a standard solution.

Calibration and Quantification

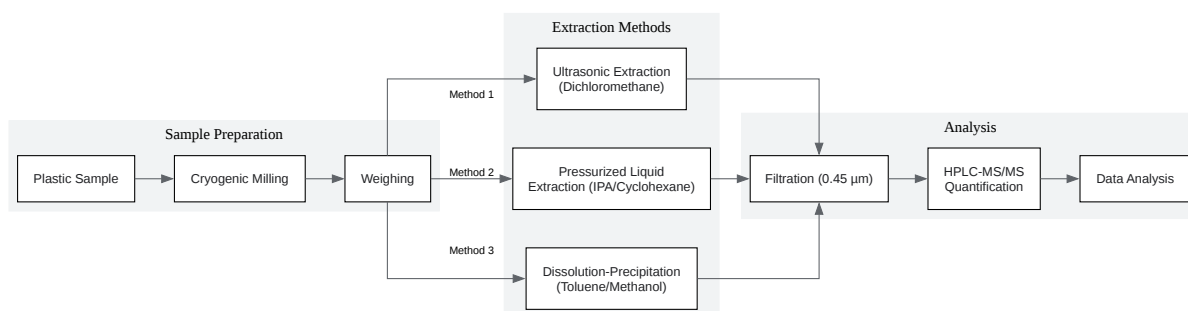
Prepare a series of calibration standards of **Cyanox CY 1790** in the final sample solvent. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of **Cyanox CY 1790** in the plastic samples can then be calculated from this curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-MS/MS method for the quantification of **Cyanox CY 1790**, based on data from the analysis of migrated samples in water, which is indicative of the method's capabilities.[5][6]

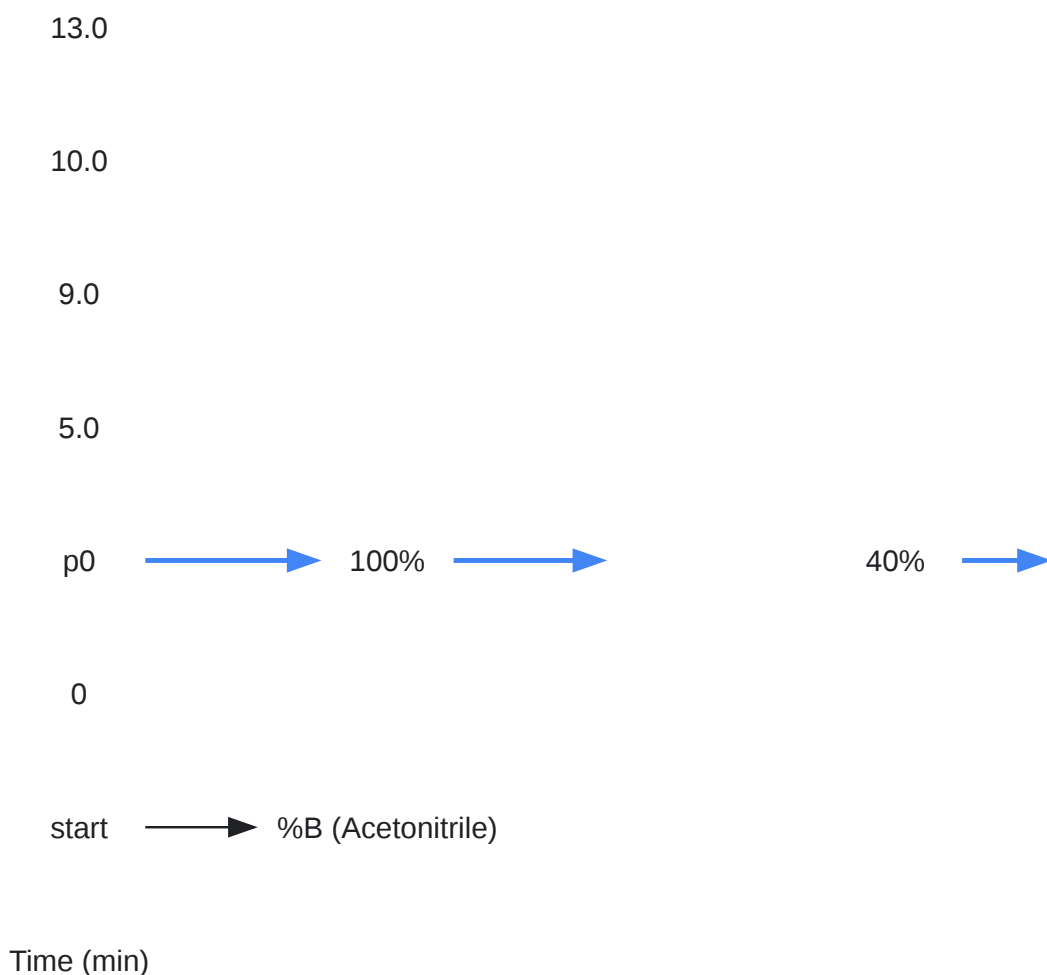
Parameter	Value
Linearity (R^2) (Interday)	> 0.99995
Linearity (R^2) (Intraday)	> 0.99995
Relative Standard Deviation (RSD) (Interday)	< 3.78%
Relative Standard Deviation (RSD) (Intraday)	< 4.1%
Error (Interday)	< 9.3%
Error (Intraday)	< 11.2%
Recovery (from wastewater by SPE)	> 95%

Visualizations



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Caption: General workflow for the quantification of **Cyanox CY 1790** in plastics.



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Caption: HPLC mobile phase gradient profile for **Cyanox CY 1790** analysis.

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